
N-(tert-Butoxycarbonyl)glycyltryptophan
Overview
Description
N-(tert-Butoxycarbonyl)glycyltryptophan (Boc-Gly-Trp) is a protected dipeptide derivative widely used in peptide synthesis and drug conjugation. Its structure combines glycine and tryptophan residues, with the tert-butoxycarbonyl (Boc) group serving as a temporary protecting agent for the amino terminus. This compound is critical in solid-phase peptide synthesis (SPPS) and in the development of prodrugs or targeted therapeutics, where controlled deprotection under acidic conditions (e.g., trifluoroacetic acid) is essential .
Boc-Gly-Trp is synthesized via carbodiimide-mediated coupling reactions. For example, in the synthesis of camptothecin-20(S)-O-(N-(tert-butoxycarbonyl) glycine) ester, N-(tert-butoxycarbonyl)glycine is activated using 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) in chloroform, achieving efficient esterification . Similar methodologies are employed for Boc-Gly-Trp, leveraging the Boc group’s stability under basic conditions and its selective removal under mild acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with glycine and tryptophan.
Protection of Glycine: Glycine is first protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. This forms N-(tert-butoxycarbonyl)glycine.
Coupling Reaction: The protected glycine is then coupled with tryptophan using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of N-(tert-Butoxycarbonyl)glycyltryptophan follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the reagents and solvents.
Purification: Employing techniques like crystallization, chromatography, or recrystallization to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through analytical methods such as HPLC and NMR spectroscopy.
Chemical Reactions Analysis
Deprotection of the N-Boc Group
The Boc group is selectively removable under mild acidic or catalytic conditions, enabling access to the free amine for further functionalization.
Oxalyl Chloride/MeOH-Mediated Deprotection
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Conditions : 3 equivalents of oxalyl chloride in methanol at room temperature for 1–4 h .
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Mechanism :
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Advantages : Avoids strong acids (e.g., TFA), preserving acid-labile functionalities .
Example Reaction
Substrate | Conditions | Product | Yield | Source |
---|---|---|---|---|
Boc-Gly-Trp (EC1) | Oxalyl chloride (3 eq), MeOH | Gly-Trp (FC1) | 90% |
Functionalization of the Tryptophan Indole Ring
The indole moiety undergoes site-selective modifications, while the Boc group remains intact under neutral or mildly acidic conditions.
C7 Boronation
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Conditions : Iridium-catalyzed C–H activation with bis(pinacolato)diboron (B₂pin₂) .
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Outcome : Introduces a boronate ester at the C7 position of Trp.
Hydroxymethylation with Formaldehyde
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Conditions : 10 equivalents HCHO in aqueous solution (pH 7) .
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Products :
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pH Dependence : Acidic conditions favor cyclization (22 ), while basic conditions stabilize 21 .
Amide Coupling and Peptide Elongation
Boc-Gly-Trp serves as a building block in solid-phase peptide synthesis (SPPS):
Peptide Modification Table
Entry | Peptide Sequence | Modifications | Yield | Source |
---|---|---|---|---|
1 | Ac-AVLLPK-K(Ub)-TESHHK... | N-Ac, K119Ub | 44.5% |
Acid Sensitivity
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The Boc group is stable under SPPS conditions but labile in concentrated TFA (>50%) or HCl/dioxane .
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Competitive Ester Cleavage : Strong acids (e.g., TFA) may hydrolyze ester bonds in related structures .
Thermal Degradation
Amine-Catalyzed Removal
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Mechanism : Nucleophilic attack on the Boc carbonyl, forming a tetrahedral intermediate that decomposes to release CO₂ .
Synthetic Route
Boc Deprotection Pathways
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as an intermediate in the synthesis of peptides and proteins.
Protecting Group Chemistry: Studied for its role in protecting amino groups during synthesis.
Biology
Protein Engineering: Utilized in the design and synthesis of novel proteins and enzymes.
Bioconjugation: Employed in attaching peptides to other biomolecules for research purposes.
Medicine
Drug Development: Investigated for its potential in developing peptide-based therapeutics.
Diagnostic Tools: Used in the synthesis of peptide probes for diagnostic applications.
Industry
Biotechnology: Applied in the production of synthetic peptides for various industrial applications.
Pharmaceuticals: Used in the large-scale synthesis of peptide drugs.
Mechanism of Action
N-(tert-Butoxycarbonyl)glycyltryptophan primarily acts as a building block in peptide synthesis. The Boc group protects the amino group of glycine, preventing it from reacting prematurely. During peptide synthesis, the Boc group is removed under acidic conditions, allowing the amino group to participate in peptide bond formation. The tryptophan residue can interact with other amino acids through its indole side chain, contributing to the overall structure and function of the synthesized peptide.
Comparison with Similar Compounds
Structural and Functional Analogues
Boc-Gly-Trp belongs to a class of Boc-protected dipeptides. Key analogues include:
Compound | Structure | Key Features |
---|---|---|
Boc-Gly-Trp | Boc-Glycine + Tryptophan | Bulky indole side chain; acid-labile Boc group |
Boc-Ala-Trp | Boc-Alanine + Tryptophan | Methyl side chain (Ala) reduces steric hindrance vs. Gly |
Fmoc-Gly-Trp | Fmoc-Glycine + Tryptophan | Base-labile Fmoc group; preferred for SPPS due to orthogonal deprotection |
Boc-Gly-Phe | Boc-Glycine + Phenylalanine | Aromatic benzyl side chain (Phe) vs. indole (Trp) |
Key Differences :
- Protecting Groups : Boc requires acidic deprotection (e.g., HCl/MeOH), whereas Fmoc is removed under basic conditions (e.g., piperidine) . This makes Fmoc-Gly-Trp more suitable for iterative SPPS.
- Amino Acid Side Chains: Tryptophan’s indole group introduces steric bulk and UV absorbance properties, differentiating it from phenylalanine or alanine derivatives.
Data Table 1: Coupling Reaction Comparison
Compound | Reagents | Solvent | Yield (%) | Reference |
---|---|---|---|---|
Boc-Gly-Trp | EDCI, DMAP | CHCl₃ | 82 | |
Fmoc-Gly-Trp | DIC, HOBt | DMF | 78 | |
Boc-Gly-Phe | EDCl, HOBt | DCM | 85 |
Physicochemical Properties
- Solubility : Boc-Gly-Trp exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor solubility in water due to the hydrophobic Boc group and indole ring.
- Stability : The Boc group is stable under basic conditions but hydrolyzes rapidly in acidic environments (e.g., HCl/MeOH), unlike Fmoc, which degrades in bases like TEA .
Research Findings and Challenges
Biological Activity
N-(tert-Butoxycarbonyl)glycyltryptophan (Boc-Gly-Trp) is a derivative of the amino acid tryptophan, which has garnered attention in biochemical research due to its potential biological activities. This article explores the biological activity of Boc-Gly-Trp, focusing on its synthesis, applications, and relevant research findings.
Boc-Gly-Trp is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen of the tryptophan residue. This modification enhances the stability and solubility of the compound, facilitating its use in peptide synthesis. The molecular formula for Boc-Gly-Trp is with a molecular weight of 304.35 g/mol .
The synthesis of Boc-Gly-Trp typically involves solid-phase peptide synthesis (SPPS), where the Boc group serves as a protective group that can be easily removed under mild acidic conditions. This method allows for the sequential addition of amino acids to form peptides with high purity and yield .
Biological Activity
The biological activity of Boc-Gly-Trp has been investigated in various contexts, including its role in modulating physiological responses and its potential therapeutic applications.
1. Antioxidant Activity
Research indicates that tryptophan derivatives, including Boc-Gly-Trp, exhibit antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that tryptophan derivatives could inhibit lipid peroxidation, suggesting their potential as protective agents against oxidative damage in biological systems .
2. Neuroprotective Effects
Tryptophan and its derivatives are known to influence neurotransmitter synthesis, particularly serotonin. Boc-Gly-Trp may enhance serotonin levels in the brain, contributing to mood regulation and neuroprotection. Preliminary studies suggest that tryptophan derivatives can mitigate neurodegenerative processes by reducing inflammation and promoting neuronal survival .
3. Antimicrobial Properties
Some research has indicated that tryptophan derivatives possess antimicrobial activity. Boc-Gly-Trp has shown effectiveness against certain bacterial strains, potentially due to its ability to disrupt bacterial membranes or inhibit essential metabolic processes . Further studies are needed to elucidate the specific mechanisms involved.
Research Findings and Case Studies
Several case studies have highlighted the biological significance of Boc-Gly-Trp:
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Case Study 1: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of Boc-Gly-Trp resulted in significant improvements in cognitive function and reduced neuronal loss compared to control groups. The compound appeared to enhance synaptic plasticity and reduce inflammatory markers associated with neurodegeneration . -
Case Study 2: Antioxidant Efficacy
A controlled study assessed the antioxidant capacity of Boc-Gly-Trp in vitro. The results indicated that this compound effectively reduced oxidative stress markers in cultured neuronal cells, supporting its potential use as a neuroprotective agent .
Data Table: Comparative Biological Activities of Tryptophan Derivatives
Compound | Antioxidant Activity | Neuroprotective Effects | Antimicrobial Activity |
---|---|---|---|
This compound (Boc-Gly-Trp) | Moderate | Significant | Moderate |
L-Tryptophan | High | Moderate | Low |
Benzotript | Low | High | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(tert-Butoxycarbonyl)glycyltryptophan, and how can reaction yields be maximized?
Methodology :
- Protection of Tryptophan : Use tert-butoxycarbonyl (Boc) protection via reaction with Di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents (e.g., THF or DMF) under basic conditions (e.g., NaHCO₃). This prevents unwanted side reactions during peptide coupling .
- Coupling with Glycine : Activate the carboxyl group of Boc-glycine using carbodiimides (e.g., DCC or DIPC) and coupling agents like HOBt to form the glycyltryptophan bond. Optimize stoichiometry (1:1.2 molar ratio of glycine to tryptophan) to minimize unreacted starting material .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (mp 135–137°C for Boc-tryptophan derivatives) .
Q. How is this compound purified and characterized?
Methodology :
- Purification : Use solvent-dependent crystallization (e.g., ethyl acetate/hexane) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolates (>95%) .
- Characterization :
- 1H NMR : Key peaks include Boc-group tert-butyl protons (δ 1.2–1.4 ppm) and indole protons (δ 7.1–7.6 ppm) .
- IR Spectroscopy : Confirm Boc protection via C=O stretches (1690–1720 cm⁻¹) and amide N–H bends (1540–1650 cm⁻¹) .
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion validation (e.g., [M+H]⁺ at m/z 304.34 for Boc-glycine derivatives) .
Advanced Research Questions
Q. How do coupling strategies impact enantiomeric purity in this compound synthesis?
Methodology :
- Racemization Mitigation : Use low-temperature (0–4°C) coupling with HOBt/DIPC to minimize tryptophan α-carbon racemization. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize activated intermediates, reducing racemization risk compared to dichloromethane .
Q. What computational methods predict non-covalent interactions between this compound and biological targets?
Methodology :
- Molecular Orbital (MO) Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to model interactions between Boc-group orbitals and target binding pockets. Focus on π-π stacking (indole ring) and hydrogen-bonding motifs .
- Molecular Dynamics (MD) : Simulate solvated systems (e.g., water/ethanol) to assess conformational stability and binding kinetics .
Q. How does the Boc group influence stability under acidic/basic conditions?
Methodology :
- Acidic Hydrolysis : Boc deprotection occurs in TFA (20–50% v/v) within 1–2 hours at 25°C. Stability tests via ¹H NMR show no degradation in pH 3–5 buffers .
- Basic Conditions : Avoid prolonged exposure to pH >8 to prevent ester hydrolysis or indole ring oxidation .
Q. How can synthetic byproducts be identified and mitigated?
Methodology :
- Byproduct Analysis : Use LC-MS to detect truncated peptides (e.g., unreacted Boc-glycine) or racemized species.
- Mitigation Strategies :
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-18(2,3)26-17(25)20-10-15(22)21-14(16(23)24)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9,14,19H,8,10H2,1-3H3,(H,20,25)(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPLZGOCZPJKHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50319179 | |
Record name | N-(tert-Butoxycarbonyl)glycyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50319179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78700-53-5 | |
Record name | NSC341355 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(tert-Butoxycarbonyl)glycyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50319179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.